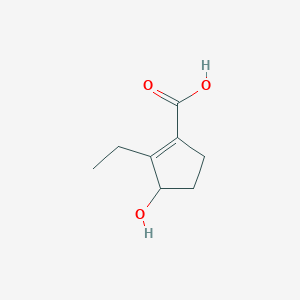
2-Ethyl-3-hydroxycyclopent-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-hydroxycyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O3 It is characterized by a cyclopentene ring substituted with an ethyl group, a hydroxyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-hydroxycyclopent-1-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted cyclopentadiene with a suitable oxidizing agent to introduce the hydroxyl and carboxylic acid functionalities. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the cyclization and oxidation processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3-hydroxycyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 2-Ethyl-3-oxocyclopent-1-ene-1-carboxylic acid.
Reduction: Formation of 2-Ethyl-3-hydroxycyclopent-1-ene-1-methanol.
Substitution: Formation of various substituted cyclopentene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Ethyl-3-hydroxycyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-hydroxycyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
2-Methyl-3-hydroxycyclopent-1-ene-1-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
2-Propyl-3-hydroxycyclopent-1-ene-1-carboxylic acid: Similar structure with a propyl group instead of an ethyl group.
2-Ethyl-3-hydroxycyclopent-1-ene-1-acetic acid: Similar structure with an acetic acid group instead of a carboxylic acid group.
Uniqueness: 2-Ethyl-3-hydroxycyclopent-1-ene-1-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both hydroxyl and carboxylic acid groups allows for versatile reactivity and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-ethyl-3-hydroxycyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-2-5-6(8(10)11)3-4-7(5)9/h7,9H,2-4H2,1H3,(H,10,11) |
Clé InChI |
VQXAHYJAHUXENH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(CCC1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


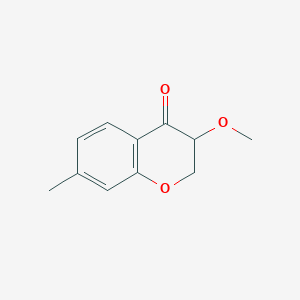
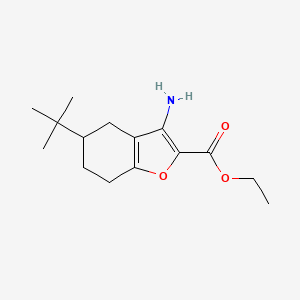
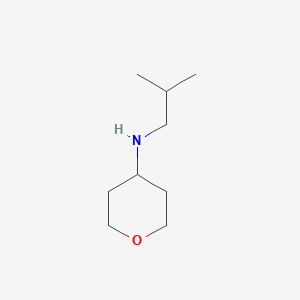
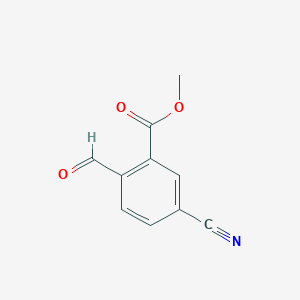
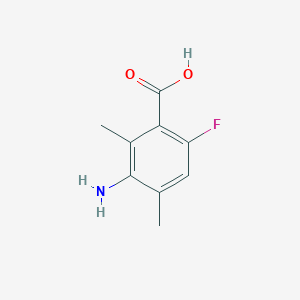
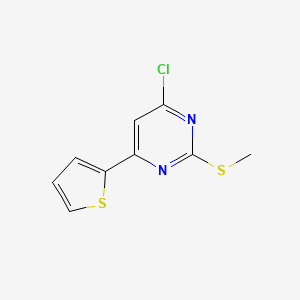
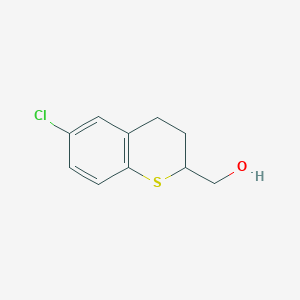

![8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B13042758.png)
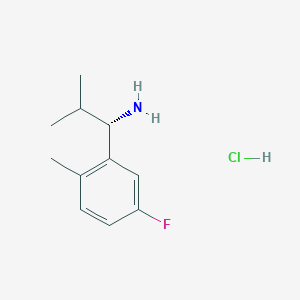
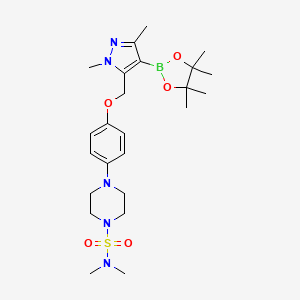
![Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13042768.png)
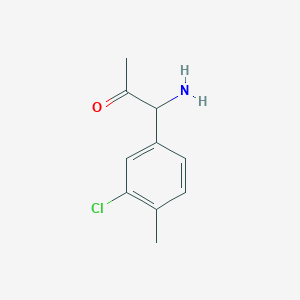
![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid](/img/structure/B13042776.png)
